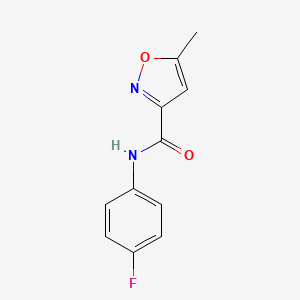

N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Description

N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a 4-fluorophenyl moiety. This structural framework is associated with diverse biological activities, including enzyme inhibition and radioprotective properties, as observed in structurally related compounds .

Properties

IUPAC Name |

N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-7-6-10(14-16-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLQPURBLPQXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372546 | |

| Record name | ST50878324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646530-40-7 | |

| Record name | ST50878324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 4-fluoroaniline with 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines.

Mechanistic Insights :

-

Acidic conditions protonate the amide oxygen, increasing electrophilicity at the carbonyl carbon for nucleophilic attack by water .

-

Basic hydrolysis proceeds via hydroxide ion attack, forming a tetrahedral intermediate .

Reduction Reactions

The oxazole ring and carboxamide group exhibit distinct reducibility:

Key Observations :

-

Oxazole ring reduction retains the carboxamide group but saturates the heterocycle .

-

LiAlH₄ reduces the amide to a primary amine but requires prolonged heating due to steric hindrance .

Electrophilic Substitution

The oxazole ring undergoes electrophilic substitution at the 5-methyl position:

Regioselectivity :

-

Electron-donating methyl group directs electrophiles to the 5-position.

-

Fluorophenyl group remains inert under these conditions due to deactivation by fluorine .

Oxidation Reactions

The methyl group on the oxazole ring is susceptible to oxidation:

Limitations :

-

Over-oxidation risks degrading the oxazole ring.

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings:

Catalytic Efficiency :

-

Fluorine’s electron-withdrawing effect enhances oxidative addition in Pd catalysis .

-

Steric hindrance from the oxazole ring necessitates elevated temperatures.

Stability Under Thermal and Photolytic Conditions

| Condition | Temperature/Time | Degradation Products | Reference |

|---|---|---|---|

| Thermal | 150°C, 2h | 4-fluoroaniline + CO₂ + trace isocyanates | |

| UV light (254 nm) | 48h | Ring-opened nitriles and ketones |

Implications :

Scientific Research Applications

Chemical Overview

Chemical Structure:

- IUPAC Name: N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

- Molecular Formula: C11H9FN2O2

- Molecular Weight: Approximately 220.2 g/mol

Scientific Research Applications

The compound has diverse applications across several domains:

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent due to its biological activity:

- Anticancer Properties: Preliminary studies suggest it may inhibit specific enzymes involved in cancer progression, such as alkaline ceramidase (AC) enzymes, which are linked to various malignancies including colon cancer .

The compound exhibits notable biological activities, particularly:

- Enzyme Inhibition: Studies have shown that it can effectively inhibit AC enzymes, which play a role in sphingolipid metabolism and are implicated in cancer and other diseases .

Pharmacological Studies

Recent pharmacological evaluations have highlighted:

- Structure–Activity Relationship (SAR): The compound's unique structure allows for interactions with specific biological targets, enhancing its potential as a drug candidate .

Study on Enzyme Inhibition

A study published in Nature demonstrated that a derivative of this compound effectively inhibited AC enzymes in human neuroblastoma cells. This study highlighted its potential as a therapeutic agent against cancers associated with ceramidase overexpression .

Cancer Research

Research has indicated that compounds like this compound could be explored further for their therapeutic implications in cancer treatment due to their ability to target specific metabolic pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators . Additionally, it can interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl substituent (electron-withdrawing) may improve metabolic stability compared to electron-donating groups like methoxy (e.g., in ).

Prodrug Activation :

- UTL-5g’s dichlorophenyl group facilitates hydrolysis to ISOX, a mechanism critical for its radioprotective activity . The fluorophenyl analog may exhibit slower hydrolysis due to fluorine’s strong C-F bond, altering bioactivation kinetics.

Steric and Electronic Effects :

- Bromine in N-(4-bromo-3-methylphenyl)-... introduces steric bulk, which could hinder enzyme binding compared to smaller substituents like fluorine .

- The dimethoxyphenylmethyl group in enhances solubility but may reduce blood-brain barrier penetration.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Predicted based on structural similarity to .

- Solubility : Methoxy groups in enhance solubility, whereas halogenated derivatives exhibit poor aqueous solubility.

Biological Activity

N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉FN₂O₂, with a molecular weight of approximately 220.2 g/mol. The compound features an oxazole ring and a carboxamide functional group, which contribute to its solubility and reactivity in biological systems. The presence of a fluorine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes or receptors. The fluorine substituent is known to influence binding affinity and selectivity towards various biological targets. For instance, compounds with similar oxazole structures have demonstrated inhibitory potency against several enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA) .

| Compound | Enzyme Target | Activity |

|---|---|---|

| This compound | HDSirt2 | Inhibitor |

| N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide | PBP2a | Known inhibitor |

| N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | COX-1/COX-2 | Similar inhibition potential |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its mechanism typically involves binding to specific enzymes or receptors, inhibiting their function to exert antimicrobial effects. Studies have indicated that derivatives of oxazole-containing compounds can exhibit significant activity against various bacterial strains and fungi .

Case Studies and Research Findings

- In Vitro Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines. For example, derivatives of similar compounds have shown IC50 values indicating moderate to high potency against human colon adenocarcinoma (HT-29) and breast cancer cell lines .

- Structure–Activity Relationship (SAR) : The SAR studies reveal that modifications in the phenyl ring (such as the introduction of different halogens) significantly affect the biological activity. The presence of a fluorine atom has been correlated with enhanced lipophilicity and improved interaction with biological targets compared to non-fluorinated analogs .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process: (i) formation of the oxazole ring through cyclization of an appropriate precursor (e.g., β-ketoamide derivatives), followed by (ii) coupling with 4-fluoroaniline under carbodiimide-mediated conditions (e.g., EDCI/HOBt). Reaction optimization should focus on temperature control (60–80°C for cyclization) and solvent selection (e.g., DMF or THF for amide coupling). Yield improvements (≥70%) are achievable by optimizing stoichiometry and using anhydrous conditions to suppress side reactions like hydrolysis .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm the presence of the fluorophenyl moiety (δ ~7.2–7.4 ppm for aromatic protons; 160–165 ppm for C-F coupling in 13C).

- HRMS : Verify molecular ion [M+H]+ with <2 ppm mass accuracy.

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., oxazole substitution pattern) .

Q. What preliminary assays are suitable for assessing its biological activity?

Begin with in vitro assays:

- Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

Include positive controls (e.g., staurosporine for kinase assays) and solvent controls (DMSO ≤0.1%) to minimize artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in SAR (Structure-Activity Relationship) data for fluorophenyl-containing oxazoles?

Contradictions often arise from subtle differences in substituent positioning or solvent effects. Strategies include:

- Comparative docking studies : Use molecular dynamics simulations to assess binding poses in target proteins (e.g., COX-2 or kinases).

- Meta-analysis : Aggregate data from analogs (e.g., 3-/4-fluorophenyl variants) to identify trends in logP, steric bulk, and electronic effects.

- Proteomic profiling : Apply mass spectrometry to identify off-target interactions that may explain anomalous activity .

Q. What methodologies optimize bioavailability for in vivo studies of this compound?

Address poor solubility (common in fluorinated heterocycles) via:

- Salt formation : Test hydrochloride or mesylate salts.

- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility.

- Pharmacokinetic profiling : Conduct IV/PO studies in rodents to calculate AUC, Cmax, and t1/2. Adjust dosing regimens based on hepatic microsomal stability data .

Q. How should researchers design experiments to investigate metabolic pathways?

Employ LC-HRMS/MS with isotopic labeling (e.g., 14C or 19F tracking) to identify Phase I/II metabolites. Key steps:

- In vitro incubation : Use liver microsomes (human/rodent) + NADPH cofactor.

- Metabolite identification : Compare fragmentation patterns with reference standards.

- CYP450 inhibition assays : Determine if the compound inhibits CYP3A4/2D6, which impacts drug-drug interaction risks .

Methodological Considerations for Data Reproducibility

Q. What experimental controls are critical for reproducibility in enzyme inhibition assays?

- Blank controls : Exclude enzyme or substrate to detect non-specific binding.

- Reference inhibitors : Include known inhibitors (e.g., imatinib for Abl kinase) to validate assay sensitivity.

- Internal standards : Spike samples with deuterated analogs to correct for matrix effects in LC-MS workflows .

Q. How can researchers address batch-to-batch variability in synthetic yields?

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., reaction time, catalyst loading).

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Computational and Structural Analysis

Q. Which in silico tools predict the compound’s potential off-target effects?

Q. How to interpret electronic effects of the 4-fluorophenyl group on reactivity?

- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites.

- Hammett analysis : Compare substituent constants (σm for meta-F = 0.34) to correlate electronic effects with reaction rates .

Data Contradiction Analysis

Q. How to reconcile conflicting cytotoxicity data across cell lines?

- Transcriptomic profiling : Use RNA-seq to identify differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes.

- Redox sensitivity assays : Measure intracellular GSH levels, as fluorinated compounds may induce oxidative stress selectively in certain lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.